molecular formula C7H8INO B1589698 4-Formyl-1-methylpyridin-1-ium iodide CAS No. 13441-53-7

4-Formyl-1-methylpyridin-1-ium iodide

Cat. No.: B1589698
CAS No.: 13441-53-7
M. Wt: 249.05 g/mol
InChI Key: ZXBSOTYVIHPBDT-UHFFFAOYSA-M
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Description

4-Formyl-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H8INO. It is a derivative of pyridine, featuring a formyl group (-CHO) at the 4-position and a methyl group (-CH3) at the 1-position of the pyridine ring, with an iodide ion (I-) as the counterion. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-methylpyridin-1-ium iodide typically involves the formylation of 1-methylpyridinium iodide. One common method is the Vilsmeier-Haack reaction, where 1-methylpyridinium iodide is treated with a Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) to introduce the formyl group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the formyl group to a carboxylic acid.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the formyl group to a hydroxyl group, forming 4-hydroxymethyl-1-methylpyridin-1-ium iodide.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the iodide ion.

Major Products Formed:

  • Oxidation: this compound can be oxidized to 4-carboxy-1-methylpyridin-1-ium iodide.

  • Reduction: Reduction of the formyl group results in 4-hydroxymethyl-1-methylpyridin-1-ium iodide.

  • Substitution: Substitution reactions can yield various substituted pyridinium compounds depending on the nucleophile used.

Scientific Research Applications

4-Formyl-1-methylpyridin-1-ium iodide is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a probe in biological studies. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Employed as a tool in studying biological processes and as a precursor for bioactive compounds.

  • Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Formyl-1-methylpyridin-1-ium iodide exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

4-Formyl-1-methylpyridin-1-ium iodide is similar to other pyridinium compounds, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 1-Methylpyridinium iodide: Lacks the formyl group.

  • 4-Formylpyridinium iodide: Lacks the methyl group.

  • 2-Formyl-1-methylpyridinium iodide: Formyl group at the 2-position.

These compounds differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

1-methylpyridin-1-ium-4-carbaldehyde;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBSOTYVIHPBDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455884
Record name 4-Formyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13441-53-7
Record name NSC204945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Formyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium, 4-formyl-1-methyl-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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